3-(Aminomethyl)-4-cyclopropoxypyridin-2-amine
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Overview
Description
3-(Aminomethyl)-4-cyclopropoxypyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an aminomethyl group at the 3-position and a cyclopropoxy group at the 4-position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with aminomethyl and cyclopropoxy reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl and cyclopropoxy groups can participate in substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(Aminomethyl)-4-cyclopropoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the cyclopropoxy group, making it less hydrophobic.
4-Cyclopropoxypyridine: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.
3-(Aminomethyl)-4-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, altering its chemical properties.
Uniqueness
3-(Aminomethyl)-4-cyclopropoxypyridin-2-amine is unique due to the combination of its aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(aminomethyl)-4-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C9H13N3O/c10-5-7-8(13-6-1-2-6)3-4-12-9(7)11/h3-4,6H,1-2,5,10H2,(H2,11,12) |
InChI Key |
GISIDKGDPNYVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)N)CN |
Origin of Product |
United States |
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